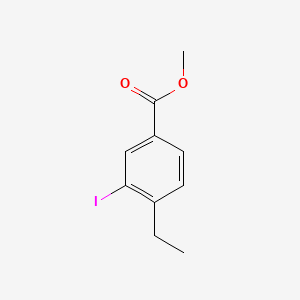

Methyl 4-ethyl-3-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

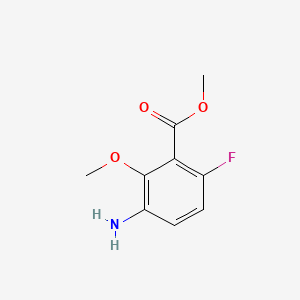

Methyl 4-ethyl-3-iodobenzoate is a chemical compound with the molecular formula C10H11IO2 . It has a molecular weight of 290.1 . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid . It is typically stored in a dark, dry place at temperatures between 2-8°C .科学的研究の応用

Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A study demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, addressing safety and practicality concerns in the process. This chemical transformation was accomplished safely and effectively on a large scale, producing high yields and purity (Sperry & Sutherland, 2011).

Synthesis and Analysis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate was synthesized and used to create various oxadiazolines compounds, with their structures confirmed by IR spectroscopy. This research contributes to the understanding and development of new chemical compounds (H. Jun, 2011).

Synthesis of Carbazole Alkaloids : Copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation, provided an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology was utilized in synthesizing various naturally occurring carbazole alkaloids (Rasheed et al., 2014).

Catalyst-Free P-C Coupling Reactions : Research demonstrated the catalyst-free P-C coupling reactions of bromobenzoic acids with secondary phosphine oxides under microwave irradiation in water. This study included the use of 4-iodobenzoic acid, contributing to advancements in chemical synthesis techniques (Jablonkai & Keglevich, 2015).

Alkaline Ethanolysis and Hydrolysis Studies : The kinetics of simultaneous hydrolysis and ethanolysis of methyl 4-hydroxybenzoate were studied in alkaline conditions. This research provides valuable insights into the chemical behavior of related benzoate esters in different solvent systems (Sunderland & Watts, 1985).

Safety and Hazards

作用機序

Mode of Action

It is known that the aryl-iodide functionality of similar compounds, such as methyl 4-iodobenzoate, may undergo coupling reactions . These reactions could potentially lead to changes in the target molecules, thereby altering their function.

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-ethyl-3-iodobenzoate are currently unknown. Given its structural similarity to Methyl 4-iodobenzoate, it might be involved in similar biochemical pathways

特性

IUPAC Name |

methyl 4-ethyl-3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKHZRNJWHCKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661056 |

Source

|

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-91-7 |

Source

|

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

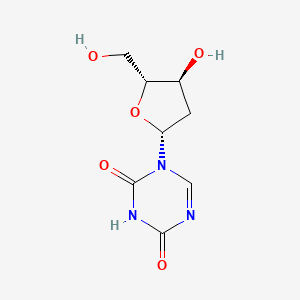

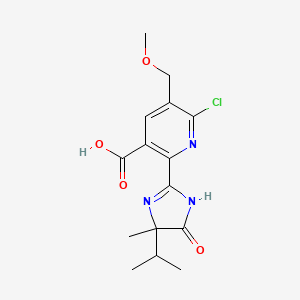

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)

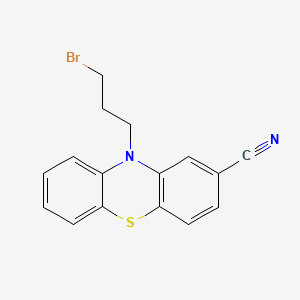

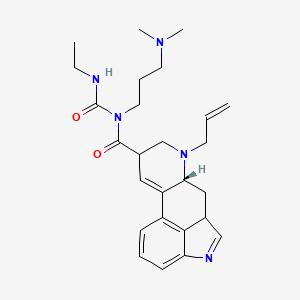

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)